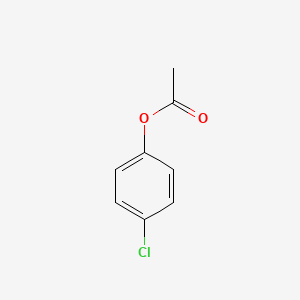

4-Chlorophenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPLGRNURQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236502 | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-27-7 | |

| Record name | Acetic acid, 4-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenyl acetate, p- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, p-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 4-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297) is an aromatic ester that has garnered significant interest within the scientific community for its versatile applications in various research domains. Structurally, it consists of a 4-chlorophenol (B41353) moiety esterified with an acetyl group. This seemingly simple molecule serves as a crucial building block in organic synthesis, a substrate for enzymatic studies, and a reference point in the development of biologically active compounds. Its utility stems from the reactivity of the ester functional group and the influence of the chloro-substituted phenyl ring. This technical guide provides a comprehensive overview of the primary research uses of 4-chlorophenyl acetate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its scientific relevance.

Core Applications in Research

The research applications of this compound are multifaceted, spanning organic chemistry, biochemistry, and pharmacology.

Intermediate in Chemical Synthesis

A primary and well-established use of this compound and its derivatives is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ester group can be hydrolyzed to a phenol, which can then participate in various coupling reactions, while the aromatic ring can undergo further substitution.

For instance, derivatives of this compound are key precursors in the synthesis of compounds with potential therapeutic properties. A notable example is the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid, an important intermediate for the atypical antipsychotic asenapine. Furthermore, the related compound, 4-chlorophenylacetic acid, is a known precursor for various biologically active molecules.[1][2] The synthesis of hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid, a related structure, has been shown to yield compounds with antibacterial activity.

The Willgerodt-Kindler reaction is a relevant transformation for the synthesis of precursors to this compound, such as 4-chlorophenylacetic acid, from 4-chloroacetophenone. This reaction is a powerful tool for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[3][4][5][6][7]

Substrate in Biocatalysis and Enzymatic Research

This compound serves as a substrate for various hydrolytic enzymes, particularly esterases and lipases.[8] The enzymatic hydrolysis of this compound results in the formation of 4-chlorophenol and acetic acid. The progress of this reaction can be monitored spectrophotometrically by measuring the appearance of the phenolate (B1203915) ion under alkaline conditions, making it a convenient substrate for enzyme activity assays.[9]

Bioactivity Research and Drug Discovery

Data Presentation

Table 1: Synthesis of this compound and Related Compounds

| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| This compound | p-Chlorophenol, Acetic anhydride (B1165640) | Pyridine | Pyridine | 23°C - 47°C | 93% | [18] |

| Methyl (4-chlorophenyl)acetate | 4-Chlorophenylacetic acid, Methanol | Concentrated H₂SO₄ | 1,2-Dichloroethane | Reflux, 6 hours | 94% | |

| 2-(2-(4-chlorophenyl)phenyl)acetic acid | o-Chloroacetophenone, p-Chlorophenol | NaOH, Copper powder | - | 125-130°C, 10 hours (Step 1) | Not specified |

Table 2: Enzymatic Hydrolysis of Phenyl Acetate Derivatives

| Enzyme | Substrate | Km | Vmax | Assay Conditions | Reference |

| Carbonic Anhydrase II | This compound | 9.38 mM | Not specified | pH 7.5 | [10] |

| Lipase (B570770) (Generic) | p-Nitrophenyl acetate | Not specified | Not specified | Tris-HCl buffer (pH 7), 40°C | [9] |

| Esterase (Generic) | p-Nitrophenyl acetate | Varies | Varies | Phosphate buffer, pH varies | [12] |

Table 3: Analytical Parameters for Related Compounds

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| 4,4'-DDA (a pesticide metabolite) | Not specified | Not specified | Not specified | [19] |

Note: Specific LOD and LOQ values for this compound as an analytical standard were not found in the provided search results. The determination of LOD and LOQ is a standard part of analytical method validation.[20][21][22][23]

Experimental Protocols

Protocol 1: Synthesis of this compound[19]

Materials:

-

p-Chlorophenol (257.2 g, 2.0 moles)

-

Acetic anhydride (245 g, 2.4 moles)

-

Pyridine (200 mL)

-

Reaction flask with magnetic stirrer and thermometer

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with p-chlorophenol, acetic anhydride, and pyridine.

-

Stir the reaction mixture and monitor the temperature, maintaining it between 23°C and 47°C.

-

After the reaction is complete (monitor by TLC or GC), work up the reaction mixture. This typically involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing the organic layer with dilute acid (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation at reduced pressure to obtain pure this compound.

-

Confirm the structure of the product using NMR spectroscopy.

Protocol 2: Lipase Activity Assay using a Phenyl Acetate Substrate (Adapted for this compound)[10]

Materials:

-

This compound (substrate)

-

Tris-HCl buffer (0.1 M, pH 7)

-

Triton X-100 (1% v/v)

-

Lipase enzyme solution

-

Folin-Ciocalteu reagent

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in Tris-HCl buffer containing 1% Triton X-100 to the desired final concentration (e.g., 1-10 mM).

-

Enzyme Reaction:

-

In a test tube, add 2.4 mL of the substrate solution.

-

Pre-incubate the tube at the desired reaction temperature (e.g., 40°C) for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the lipase enzyme solution.

-

Incubate the reaction mixture at 40°C for a defined period (e.g., 10-30 minutes).

-

-

Quantification of Phenol:

-

Stop the reaction by adding a reagent that denatures the enzyme (e.g., by adding a strong acid or base, or by heat inactivation, depending on the subsequent detection method).

-

Add Folin-Ciocalteu reagent to the reaction mixture to react with the liberated 4-chlorophenol.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 750 nm after basification).

-

-

Standard Curve: Prepare a standard curve using known concentrations of 4-chlorophenol to quantify the amount of product formed in the enzymatic reaction.

-

Calculation of Activity: Calculate the lipase activity based on the amount of 4-chlorophenol released per unit time per amount of enzyme.

Protocol 3: Synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid Intermediate[1]

Step 1: Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone

-

In a three-necked flask, combine 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide (B78521), and 40 g of copper powder.

-

Under a nitrogen atmosphere, heat the mixture with stirring for 10 hours.

-

Cool the mixture to room temperature and pour it into 2000 mL of 3N sodium hydroxide solution.

-

Extract the product with a mixture of ethyl acetate and petroleum ether.

-

Dry the organic phase and evaporate the solvent to obtain the crude ketone, which can be used in the next step without further purification.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

-

The crude 1-(2-(4-chlorophenoxy)phenyl)ethanone is then subjected to a Willgerodt-Kindler type reaction using sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid to yield 2-(2-(4-chlorophenyl)phenyl)acetic acid. (Note: The referenced patent provides a general outline; specific quantities for this step would need to be optimized).

Mandatory Visualizations

Caption: Role of this compound as a Chemical Intermediate.

Caption: Experimental Workflow for the Synthesis of this compound.

Caption: Aromatase Inhibition Signaling Pathway.

Caption: Simplified Mechanism of the Willgerodt-Kindler Reaction.

References

- 1. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Willgerodt_rearrangement [chemeurope.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]

- 10. mpinat.mpg.de [mpinat.mpg.de]

- 11. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. prepchem.com [prepchem.com]

- 19. 4,4′-DDA PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. aoac.org [aoac.org]

- 22. icp-forests.org [icp-forests.org]

- 23. researchgate.net [researchgate.net]

4-Chlorophenyl acetate structure and chemical properties

An In-depth Technical Guide to 4-Chlorophenyl Acetate (B1210297) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-chlorophenyl acetate. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical and biological information.

Chemical Structure and Identification

This compound is an aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the para (4) position and an acetate group.

-

IUPAC Name: (4-chlorophenyl) acetate[1]

-

Synonyms: p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, p-Acetoxychlorobenzene[1]

-

Molecular Formula: C₈H₇ClO₂[1][]

-

Molecular Weight: 170.59 g/mol [1][]

-

CAS Number: 876-27-7[1]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

| Density | 1.227 g/cm³ | [] |

| Melting Point | ~26 °C | Generic Handbooks |

| Boiling Point | ~228 °C | Generic Handbooks |

| Solubility | Limited in water; Soluble in organic solvents like ethanol (B145695), acetone, and toluene. | ChemSpider |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-chlorophenol (B41353) with acetic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

4-Chlorophenol (p-chlorophenol)

-

Acetic anhydride

-

Magnetic stirrer

-

Reaction flask

-

Thermometer

-

Distillation apparatus

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and a thermometer, add 257.2 grams (2.0 moles) of p-chlorophenol.

-

Add 245 grams (2.4 moles) of acetic anhydride to the flask.

-

Add 200 milliliters of pyridine to the reaction mixture.

-

Heat the resulting mixture to a temperature range of 23°C - 47°C.

-

Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture. This typically involves washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The crude product is then purified by distillation under reduced pressure to yield p-chlorophenyl acetate.

Expected Yield: Approximately 93% of the theoretical yield.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Properties

This compound undergoes typical reactions of an ester. The primary reaction of interest is hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases), yielding 4-chlorophenol and acetic acid. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the ester bond.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: Spectral data for this compound is available in public databases such as PubChem.[1]

-

Mass Spectrometry: The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. Key fragments and their relative intensities are documented in databases like PubChem and the NIST WebBook.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong characteristic absorption band for the ester carbonyl (C=O) group, typically in the region of 1750-1735 cm⁻¹.

Applications in Drug Development and Research

While this compound itself is primarily used as a chemical intermediate, its structural motif and the biological activity of its related compounds are of significant interest in drug discovery.

Aromatase Inhibition and Estrogen Signaling

The closely related compound, 4-chlorophenylacetic acid, has been identified as a potent aromatase inhibitor.[4] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[5][6] By inhibiting aromatase, compounds like 4-chlorophenylacetic acid can reduce estrogen levels, which is a therapeutic strategy for hormone-receptor-positive breast cancer.[7][8]

The mechanism involves the inhibition of the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estrone and estradiol). This reduction in estrogen levels leads to decreased activation of estrogen receptors (ERα and ERβ), thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in breast tissue.[5][9]

Estrogen Signaling Pathway and Aromatase Inhibition Diagram

Caption: Aromatase inhibition disrupts the estrogen signaling pathway.

Experimental Protocols for Biological Assays

Protocol: Esterase Activity Assay using this compound

This protocol is adapted from established methods for assaying esterase activity using p-nitrophenyl acetate and can be applied to this compound with appropriate adjustments for its solubility and the spectral properties of its hydrolysis product, 4-chlorophenol.

Principle:

Esterases catalyze the hydrolysis of this compound to 4-chlorophenol and acetic acid. The rate of formation of 4-chlorophenol can be monitored spectrophotometrically to determine the enzyme's activity.

Materials:

-

This compound (substrate)

-

Esterase enzyme solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent for substrate stock (e.g., ethanol or DMSO)

-

UV-Vis spectrophotometer

-

Cuvettes or microplate reader

Procedure:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

-

Working Substrate Solution: Dilute the stock solution in the phosphate buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.

-

Enzyme Preparation: Prepare a solution of the esterase enzyme in the phosphate buffer.

-

Assay: a. In a cuvette or microplate well, add the phosphate buffer. b. Add the enzyme solution and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes. c. Initiate the reaction by adding the working substrate solution. d. Immediately measure the change in absorbance at the wavelength corresponding to the maximum absorbance of 4-chlorophenol under the assay conditions.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units (e.g., µmol of product formed per minute) using a standard curve for 4-chlorophenol.

Safety and Handling

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10]

-

GHS Pictograms (Anticipated):

-

GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful).

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Work in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis. Its structural relationship to compounds with significant biological activity, such as aromatase inhibitors, makes it and its derivatives interesting subjects for further research in drug discovery and development, particularly in the context of hormone-dependent cancers. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential biological relevance to aid researchers in their scientific endeavors.

References

- 1. This compound | C8H7ClO2 | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinPGx [clinpgx.org]

- 6. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of estrogen-induced mammary tumor formation in MMTV-aromatase transgenic mice by 4-chlorophenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of estrogen-induced mammary tumor formation in MMTV-aromatase transgenic mice by 4-chlorophenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 4-Chlorophenyl Acetate (CAS Number 876-27-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297) (CAS No. 876-27-7), a halogenated aromatic ester with significant applications as a chemical intermediate in the pharmaceutical, agrochemical, and fragrance industries. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores the known and potential biological activities of this compound and its structural analogs, offering insights for researchers in drug discovery and development.

Chemical Identification and Physical Properties

4-Chlorophenyl acetate is an organic compound characterized by a p-chlorophenyl group attached to an acetate moiety. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 876-27-7 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| IUPAC Name | (4-chlorophenyl) acetate | [1] |

| Synonyms | p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, 4-Acetoxychlorobenzene | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.227 g/cm³ | [] |

| Solubility | Limited solubility in water; soluble in organic solvents such as toluene, benzene, acetone, and ethyl acetate.[2] | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-chlorophenol (B41353) with acetic anhydride.

Experimental Protocol: Esterification of 4-Chlorophenol

Materials:

-

4-Chlorophenol (p-chlorophenol)

-

Acetic anhydride

-

Pyridine

-

Magnetic stirrer

-

Thermometer

-

Reaction flask

-

Distillation apparatus

Procedure: [4]

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 257.2 grams (2.0 moles) of p-chlorophenol, 245 grams (2.4 moles) of acetic anhydride, and 200 milliliters of pyridine.[4]

-

Heat the resulting reaction mixture to a temperature of 23°C - 47°C.[4]

-

Monitor the reaction progress.

-

Upon completion of the reaction, work-up the mixture and perform distillation at reduced pressure to obtain p-chlorophenyl acetate.[4]

-

A theoretical yield of 93% can be expected.[4]

Synthesis Workflow

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data

| Technique | Key Findings | Reference |

| ¹H NMR | Spectral data for related compounds like (4-chloromethylphenyl)acetic acid and 4-chlorophenylacetic acid are available for comparison.[5][6] | [5][6] |

| ¹³C NMR | A reference spectrum for this compound is available in public databases.[1] | [1] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 128.[1] | [1] |

| Infrared (IR) Spectroscopy | IR spectra for related compounds like 4-chlorophenylacetic acid are available and can be used for comparative analysis of functional groups. |

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound exhibits a distinct fragmentation pattern useful for its identification.

Biological Activity and Applications in Drug Development

While direct studies on the biological signaling pathways of this compound are limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Known and Potential Biological Activities

-

Intermediate in Pharmaceutical Synthesis: this compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[2]

-

Aromatase Inhibition: The related compound, 4-chlorophenylacetic acid, is a known potent aromatase inhibitor and antagonizes estrogen signaling, suggesting potential applications in estrogen-dependent cancers.[7]

-

Prodrug Potential: Ester functionalities are often employed in prodrug design to improve the pharmacokinetic properties of a parent drug.[8][9] this compound could potentially be investigated as a prodrug for 4-chlorophenol or other active moieties.

-

Enzymatic Hydrolysis: Esters like this compound are substrates for various esterase enzymes. Studies on the enzymatic hydrolysis of similar compounds can provide information on its metabolic fate and potential for targeted drug release.[10][11][12][13]

Logical Relationship for Potential Drug Discovery Application

Conclusion

This compound (CAS 876-27-7) is a valuable chemical intermediate with well-defined synthetic routes and analytical characterization methods. While direct biological data is sparse, its structural relationship to compounds with known pharmacological activities, such as aromatase inhibitors, suggests promising avenues for future research in drug discovery and development, particularly in the context of prodrug design. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. This compound | C8H7ClO2 | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 4. prepchem.com [prepchem.com]

- 5. (4-CHLOROMETHYLPHENYL)ACETIC ACID(938-95-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpt.org [ijpt.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chlorophenyl Acetate: Synonyms, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297), a versatile chemical compound with applications in various scientific domains. This document consolidates its common synonyms, physicochemical properties, and key experimental protocols, offering a valuable resource for professionals in research, and drug development.

Nomenclature and Identification

4-Chlorophenyl acetate is known by several synonyms in scientific literature and chemical databases. Proper identification is crucial for accurate literature searches and experimental replication.

| Synonym | Reference |

| p-Chlorophenyl acetate | [1][2] |

| Acetic acid, 4-chlorophenyl ester | [1] |

| Acetic acid, p-chlorophenyl ester | [1] |

| 4-Acetoxychlorobenzene | [1] |

| 1-Acetoxy-4-chlorobenzene | [1] |

| p-Acetoxychlorobenzene | |

| 4-Chlorophenol (B41353) acetate | [1] |

| Phenol, p-chloro-, acetate | [1] |

| 4-Acetoxyphenyl chloride | [1] |

| (4-chlorophenyl) acetate | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 876-27-7 | [1] |

| Appearance | Colorless liquid | [] |

| Density | 1.227 g/cm³ | [] |

| Boiling Point | 236.6 °C at 760 mmHg | |

| Melting Point | 8.5 °C | |

| Solubility | Limited solubility in water. Good solubility in organic solvents such as toluene, benzene, acetone, ethyl acetate, and aliphatic alcohols. | [4] |

| InChI Key | KEUPLGRNURQXAR-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)OC1=CC=C(C=C1)Cl | [1] |

Experimental Protocols

This section details selected experimental protocols relevant to the synthesis, analysis, and potential biological investigation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-chlorophenol with acetic anhydride.[2]

Materials:

-

4-chlorophenol

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 2.0 moles of p-chlorophenol, 2.4 moles of acetic anhydride, and 200 milliliters of pyridine.[2]

-

Heat the resulting reaction mixture to a temperature of 23°C - 47°C.[2]

-

After the reaction is complete, work-up the mixture and perform distillation at reduced pressure to obtain p-chlorophenyl acetate.[2]

-

The reported yield for this method is 93% of the theoretical value.[2] The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound, allowing for its separation, identification, and quantification in complex mixtures.

Sample Preparation:

-

Extraction: For solid samples, perform a Soxhlet extraction with a suitable organic solvent like hexane (B92381) or a hexane/acetone mixture. For liquid samples, a liquid-liquid extraction with a solvent such as dichloromethane (B109758) can be used.

-

Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges.

-

Concentration: The cleaned extract is then concentrated to a small volume before injection into the GC-MS system.

Instrumental Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Enzymatic Hydrolysis

The ester linkage in this compound can be selectively cleaved by enzymes, particularly lipases. This property is useful in various biocatalytic applications.

Materials:

-

This compound

-

Lipase (B570770) (e.g., from Candida rugosa)

-

Phosphate (B84403) buffer (pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

Procedure:

-

Prepare a solution of this compound in a suitable organic co-solvent.

-

Add the lipase solution in phosphate buffer to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the hydrolysis by periodically analyzing samples using HPLC or GC to quantify the formation of 4-chlorophenol and acetic acid.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other chlorophenyl compounds suggests potential interactions with biological systems. For instance, related compounds have been investigated for their effects on various signaling pathways.

It is hypothesized that this compound, upon hydrolysis to 4-chlorophenol and acetate, could influence cellular processes. Acetate, for example, is a key metabolite that can impact signaling pathways such as the mTOR pathway, which is involved in cell growth and metabolism.

Further research is required to elucidate the specific biological effects and mechanism of action of this compound. A logical workflow for such an investigation is proposed below.

Conclusion

This compound is a chemical compound with a well-defined set of synonyms and physicochemical properties. The experimental protocols outlined in this guide for its synthesis, analysis, and potential enzymatic modification provide a solid foundation for its use in a research and development setting. While its specific biological activities and interactions with signaling pathways are not yet fully elucidated, its structural characteristics suggest that it may be a valuable tool for further scientific inquiry. This guide serves as a starting point for researchers and professionals, encouraging further exploration into the properties and applications of this versatile molecule.

References

The Pivotal Role of 4-Chlorophenyl Acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Chlorophenyl acetate (B1210297), a seemingly unassuming aromatic ester, serves as a versatile and highly valuable building block in the landscape of organic synthesis. Its strategic combination of a reactive acetate group and a chlorinated phenyl ring allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of 4-Chlorophenyl acetate, with a particular focus on the Fries rearrangement and subsequent palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge to effectively utilize this important synthetic precursor.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 228 °C | --INVALID-LINK-- |

| Melting Point | 7-9 °C | --INVALID-LINK-- |

| Density | 1.227 g/cm³ | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | --INVALID-LINK-- |

| Refractive Index | 1.527 | --INVALID-LINK-- |

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 2.29 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 169.2, 149.3, 132.8, 129.4, 122.9, 21.1 |

| IR (neat, cm⁻¹) | 3070, 1765 (C=O), 1590, 1490, 1370, 1200, 1015, 830 |

| Mass Spec (EI, m/z) | 170 (M+), 128, 43 |

Key Synthetic Transformations: The Fries Rearrangement

The Fries rearrangement is a powerful and well-established reaction in organic synthesis that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a cornerstone in the synthetic utility of this compound, as it provides access to valuable chloro-substituted hydroxyacetophenone isomers, which are precursors to a wide range of more complex molecules.

The reaction proceeds via an acyl-group migration to the ortho and para positions of the aromatic ring. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and solvent polarity.[2][3][4]

-

Low temperatures (typically < 60 °C) and polar solvents favor the formation of the para-isomer (4-chloro-4'-hydroxyacetophenone).[2]

-

High temperatures (typically > 160 °C) and non-polar solvents promote the formation of the ortho-isomer (4'-chloro-2'-hydroxyacetophenone).[2]

This selectivity is attributed to the principles of kinetic versus thermodynamic control. The para product is generally the kinetically favored product, while the ortho product is the thermodynamically more stable isomer due to the potential for intramolecular hydrogen bonding and chelation with the Lewis acid catalyst.[4]

References

An In-depth Technical Guide on the Core Reactivity and Functional Groups of 4-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297) is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring substituted with a chlorine atom and an acetate group, provides a versatile scaffold for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide delves into the core reactivity and functional groups of 4-chlorophenyl acetate, providing a comprehensive overview of its chemical properties, key reactions, and synthetic applications. The information is presented to aid researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound in their work.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₇ClO₂, is a white crystalline solid at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [3] |

| CAS Number | 876-27-7 | [3] |

| Melting Point | 7.5 °C | [3] |

| Boiling Point | 228 °C | [3] |

| Density | 1.231 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and acetone. |

Functional Groups and Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the ester group and the chlorinated phenyl ring .

The Ester Functional Group

The ester group (-O-C=O) is the most reactive site in the molecule for nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the phenoxy oxygen.

a) Hydrolysis:

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (in this case, a phenol). This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, this compound hydrolyzes to form 4-chlorophenol (B41353) and acetic acid. The reaction is reversible and proceeds via a tetrahedral intermediate.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base (e.g., NaOH, KOH). The reaction produces 4-chlorophenoxide and acetate ions, which upon acidification yield 4-chlorophenol and acetic acid. The kinetics of saponification of substituted phenyl acetates have been studied, and the presence of the electron-withdrawing chloro group at the para position is expected to increase the rate of hydrolysis compared to phenyl acetate due to stabilization of the negative charge in the transition state.[4][5]

b) Aminolysis:

This compound can react with amines (primary or secondary) to form N-substituted acetamides and 4-chlorophenol. This is another example of nucleophilic acyl substitution. The rate of this reaction is dependent on the nucleophilicity of the amine. Kinetic studies on the aminolysis of related compounds, such as 4-chlorophenyl 4-nitrophenyl carbonate, indicate a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[6]

c) Transesterification:

In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a new ester and 4-chlorophenol.

The Chlorinated Phenyl Ring

The aromatic ring is generally less reactive than the ester group. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive withdrawal and resonance donation effects. However, the primary reactivity associated with the chloro-substituent is nucleophilic aromatic substitution.

a) Nucleophilic Aromatic Substitution (SₙAr):

The chlorine atom on the phenyl ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure). The presence of an electron-withdrawing group (like a nitro group) would be required to significantly facilitate this reaction under milder conditions. For this compound itself, SₙAr reactions are not common.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Peak Assignments and Interpretation |

| FT-IR (cm⁻¹) | ~3070 (aromatic C-H stretch), ~1765 (C=O ester stretch), ~1590, 1490 (aromatic C=C stretch), ~1200 (C-O stretch), ~830 (para-disubstituted C-H bend), ~750 (C-Cl stretch). The strong absorption at ~1765 cm⁻¹ is characteristic of the ester carbonyl group.[7][8] |

| ¹H NMR (ppm) | ~2.3 (s, 3H, -COCH₃), ~7.1-7.4 (m, 4H, aromatic protons). The singlet at ~2.3 ppm corresponds to the methyl protons of the acetate group. The aromatic protons typically appear as a complex multiplet due to the para-substitution pattern.[9][10][11] |

| ¹³C NMR (ppm) | ~21 (-COCH₃), ~123 (aromatic C-H), ~130 (aromatic C-H), ~133 (aromatic C-Cl), ~149 (aromatic C-O), ~169 (C=O). The carbonyl carbon appears significantly downfield around 169 ppm.[12][13] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-chlorophenol with acetic anhydride (B1165640).[14]

Materials:

-

4-Chlorophenol

-

Acetic anhydride

-

Pyridine (B92270) (catalyst and solvent)

-

Magnetic stirrer

-

Thermometer

-

Reaction flask

-

Distillation apparatus

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 4-chlorophenol (1.0 mole).

-

Add acetic anhydride (1.2 moles) and pyridine (100 mL).

-

Stir the reaction mixture and monitor the temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 25-50 °C.

-

After the initial exotherm subsides, continue stirring for 1-2 hours at room temperature to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is worked up by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound. A typical yield for this reaction is high, often exceeding 90%.[14]

Hydrolysis of this compound (Saponification)

This protocol describes the base-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (co-solvent)

-

Reflux apparatus

-

Magnetic stirrer

-

pH meter or indicator paper

Procedure:

-

Dissolve a known amount of this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (typically 1-2 M) to the flask.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by periodically titrating the remaining NaOH.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of ~2.

-

The product, 4-chlorophenol, can be extracted with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the 4-chlorophenol.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the mechanisms of key reactions of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7ClO2 | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. quora.com [quora.com]

- 6. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. prepchem.com [prepchem.com]

Preliminary Investigation of 4-Chlorophenyl Acetate Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the primary reaction pathways of 4-Chlorophenyl acetate (B1210297), a key intermediate in various chemical syntheses. The document outlines detailed methodologies for its synthesis and hydrolysis (both acid and base-catalyzed). Furthermore, it explores its principal metabolic fate, which involves initial hydrolysis to 4-chlorophenol (B41353), followed by oxidative metabolism and subsequent conjugation reactions. Quantitative data from literature on related compounds is presented to offer a comparative context. All experimental workflows and reaction pathways are visualized using logical diagrams to facilitate a clear understanding of the processes involved.

Synthesis of 4-Chlorophenyl Acetate

The synthesis of this compound is most commonly achieved through the esterification of 4-chlorophenol. A high-yield method involves the reaction of 4-chlorophenol with acetic anhydride (B1165640) using pyridine (B92270) as a catalyst.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol is adapted from a standard esterification procedure for phenolic compounds.

Materials:

-

4-Chlorophenol

-

Acetic anhydride

-

Pyridine

-

Magnetic stirrer

-

Reaction flask

-

Thermometer

-

Distillation apparatus

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 2.0 moles of 4-chlorophenol.

-

Add 2.4 moles of acetic anhydride to the flask.

-

Slowly add 200 milliliters of pyridine to the reaction mixture.

-

Heat the resulting mixture to a temperature range of 23°C to 47°C.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture and perform a work-up to isolate the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Yield |

| 4-Chlorophenol | Acetic Anhydride | Pyridine | This compound | 93%[1] |

Hydrolysis of this compound

This compound readily undergoes hydrolysis under both acidic and basic conditions to yield 4-chlorophenol and acetic acid (or its conjugate base). The kinetics of these reactions can be monitored by tracking the disappearance of the starting material or the appearance of the products.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds via a protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Figure 1: Acid-Catalyzed Hydrolysis Pathway of this compound.

Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by Titrimetry

This protocol is adapted from the kinetic study of ethyl acetate hydrolysis and can be applied to this compound.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.5 M)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice

-

Conical flasks

-

Pipettes

-

Burette

-

Stopwatch

-

Thermostatic water bath

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to ensure miscibility with the aqueous acid.

-

Pipette a known volume of the this compound solution and a known volume of the standard hydrochloric acid into a reaction vessel placed in a thermostatic water bath to maintain a constant temperature.

-

Start the stopwatch immediately upon mixing.

-

At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture and transfer it to a conical flask containing ice to quench the reaction.

-

Titrate the quenched solution against the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

To determine the concentration at infinite time (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed tube at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete hydrolysis, then titrate as above.

-

The rate constant can be calculated using the first-order rate equation.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Figure 2: Base-Catalyzed Hydrolysis Pathway of this compound.

Experimental Protocol: Monitoring Base-Catalyzed Hydrolysis by HPLC

Materials:

-

This compound

-

Sodium hydroxide solution (e.g., 0.1 M)

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Initiate the hydrolysis by mixing a known concentration of the this compound stock solution with the sodium hydroxide solution in a reaction vessel at a constant temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing it with an equivalent amount of a suitable acid (e.g., hydrochloric acid).

-

Dilute the quenched sample with the mobile phase and transfer it to an autosampler vial.

-

Analyze the samples using a reversed-phase HPLC method. A typical mobile phase could be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Monitor the concentrations of this compound and the product, 4-chlorophenol, by UV detection at a suitable wavelength (e.g., 225 nm).

-

Quantify the compounds by comparing their peak areas to those of standard solutions of known concentrations.

Quantitative Data for Hydrolysis of a Structurally Similar Compound (p-Nitrophenyl acetate):

| Hydrolysis Condition | Catalyst | Kinetic Parameter | Value |

| Acid-Catalyzed | H₃O⁺ | - | Data not available for this compound |

| Base-Catalyzed | OH⁻ | k (M⁻¹s⁻¹) | ~10 (Estimated based on similar esters) |

| Enzymatic | Chymotrypsin | kcat (s⁻¹) | Varies with enzyme and conditions |

| Enzymatic | Chymotrypsin | Km (mM) | Varies with enzyme and conditions |

Metabolic Pathways of this compound

The metabolism of this compound in biological systems is expected to proceed in two main phases. Phase I metabolism involves the hydrolysis of the ester bond, followed by oxidation of the resulting 4-chlorophenol. Phase II metabolism involves the conjugation of 4-chlorophenol and its oxidized metabolites to enhance their water solubility and facilitate excretion.

Phase I Metabolism

The initial and primary metabolic step is the hydrolysis of this compound to 4-chlorophenol, catalyzed by esterase enzymes. The resulting 4-chlorophenol is then a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. For other chlorophenols, CYP3A4 has been identified as a key enzyme in their oxidation.[2] This oxidation can lead to the formation of catechols (e.g., 4-chlorocatechol) and quinones, which can be reactive intermediates.[2]

Phase II Metabolism

The phenolic group of 4-chlorophenol and its hydroxylated metabolites are susceptible to conjugation reactions. The two main Phase II pathways are glucuronidation and sulfation.

-

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group of the chlorophenol. UGT isoforms in the UGT1A family are primarily responsible for the glucuronidation of phenols.[3]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety of 4-chlorophenol. SULT1A1 is a key enzyme in the sulfation of phenolic compounds.[3]

These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.[4]

Figure 3: Proposed Metabolic Pathway of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound using liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

LC-MS/MS system for metabolite identification and quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.

-

In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the this compound stock solution (at a final concentration typically in the low micromolar range) and the NADPH regenerating system to the pre-warmed microsome suspension.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and analyze it using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.

-

Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism (e.g., hydrolysis by esterases present in the microsomes).

Quantitative Data for Metabolism of Related Chlorinated Compounds:

| Substrate | Enzyme | Metabolite | Kinetic Parameter | Value |

| 2,4-Dichlorophenol (B122985) | CYP3A4 | 2-chloro-1,4-hydroxyquinone | Ks | 75 µM[2] |

| 4-Chlorophenol | Rabbit | Glucuronide Conjugate | % of Dose (24h urine) | 78.1 - 88.3%[4] |

| 4-Chlorophenol | Rabbit | Sulfate Conjugate | % of Dose (24h urine) | 12.8 - 20.6%[4] |

Conclusion

This technical guide has provided a preliminary overview of the synthesis, hydrolysis, and metabolic pathways of this compound. The provided experimental protocols offer a starting point for researchers to further investigate the quantitative aspects of these reactions. The dominant reaction pathways involve esterification for synthesis, hydrolysis to 4-chlorophenol, and subsequent metabolism of the phenolic product through oxidation and conjugation. Further studies are warranted to determine the specific kinetic parameters for the hydrolysis of this compound and to fully elucidate the specific enzyme isoforms and potential reactive intermediates involved in its metabolism. This information is crucial for a comprehensive understanding of its chemical behavior and its implications in drug development and environmental science.

References

- 1. prepchem.com [prepchem.com]

- 2. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 4-Chlorophenyl acetate: Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297), a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details its IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of the 4-chlorophenyl moiety in drug development and the mode of action of related agrochemicals, providing context for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Chemical Identity

The compound is systematically named (4-chlorophenyl) acetate according to IUPAC nomenclature.[1] It is an ester of 4-chlorophenol (B41353) and acetic acid. Key identifiers and synonyms are summarized in Table 1 for precise identification.

Table 1: Chemical Identity and Synonyms for 4-Chlorophenyl acetate

| Identifier | Value | Reference(s) |

| IUPAC Name | (4-chlorophenyl) acetate | [1] |

| CAS Number | 876-27-7 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [2] |

| Common Synonyms | p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, 4-Acetoxychlorobenzene, p-Acetoxychlorobenzene | [1][3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with limited solubility in water but good solubility in various organic solvents.[2] Its key physical and chemical properties are essential for its application in organic synthesis and are detailed in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Melting Point | 26.0 °C (299.15 K) | [2] |

| Boiling Point | 228.0 °C | [2] |

| Density | 1.258 g/cm³ | [2] |

| Water Solubility | Limited | [2] |

| Organic Solvents | Soluble in toluene, benzene, acetone, ethyl acetate | [2] |

Synthesis of this compound: Experimental Protocol

This compound is synthesized via the esterification of 4-chlorophenol with acetic anhydride. The following protocol provides a detailed methodology for this reaction.

Materials and Equipment

-

4-chlorophenol (p-chlorophenol)

-

Acetic anhydride

-

Pyridine

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Heating mantle or water bath

-

Distillation apparatus

Experimental Procedure

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 257.2 grams (2.0 moles) of 4-chlorophenol, 245 grams (2.4 moles) of acetic anhydride, and 200 milliliters of pyridine.

-

Reaction Conditions: Heat the resulting reaction mixture to a temperature range of 23°C to 47°C.

-

Work-up and Purification: Upon completion of the reaction, the product is worked up and purified by distillation under reduced pressure to yield this compound.

This procedure results in a high yield of the target compound, reported to be around 93% of the theoretical yield.

Applications in Agrochemical and Drug Development

This compound serves as a versatile intermediate in the synthesis of various commercial products.[] Its primary utility lies in providing the 4-chlorophenyl moiety, a common structural feature in both agrochemicals and pharmaceuticals.

Agrochemical Synthesis

The 4-chlorophenyl structure is a key component of the phenoxy herbicide class. Compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used as selective herbicides for controlling broadleaf weeds.[5][6] this compound can serve as a precursor or a protected form of 4-chlorophenol, a starting material in the synthesis of these herbicides.[7]

Pharmaceutical Synthesis

The 4-chlorophenyl group is a significant pharmacophore found in numerous active pharmaceutical ingredients (APIs). A notable example is Baclofen , a muscle relaxant and antispasmodic agent.[8] Baclofen's chemical structure is β-(4-chlorophenyl)-gamma-aminobutyric acid, where the 4-chlorophenyl ring is crucial for its therapeutic activity. While not a direct precursor, the use of 4-chlorophenyl derivatives in the synthesis of such drugs highlights the importance of intermediates like this compound in medicinal chemistry.

Relevant Signaling Pathways

Given its role as an intermediate, this compound itself is not typically studied for direct biological activity. However, the biological mechanisms of the final products derived from its core structure are well-characterized and highly relevant for drug development professionals.

Synthetic Auxin Pathway (Herbicides)

Phenoxy herbicides like 2,4-D function as synthetic auxins.[6] In susceptible plants, these compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, division, and elongation. This ultimately disrupts the plant's vascular tissues and leads to death. The signaling cascade involves perception by auxin receptors (like TIR1/AFB), which triggers the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes that drive the lethal phenotype.

GABAergic Signaling (Pharmaceuticals)

In the context of pharmaceuticals like Baclofen, the 4-chlorophenyl group interacts with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor.[8] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. This results in hyperpolarization of neurons, reducing neuronal excitability and leading to its therapeutic effects as a muscle relaxant.

Visualizations: Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams illustrate the synthesis of this compound and the relevant biological signaling pathways.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C8H7ClO2 | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Acetic acid, 4-chlorophenyl ester (CAS 876-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 8. GABA analogue - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Chlorophenyl Acetate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chlorophenyl acetate (B1210297), a significant compound in chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chlorophenyl acetate exhibits distinct signals corresponding to the aromatic and acetyl protons. The aromatic protons, due to their chemical environment, appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the acetate group appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.10 | Doublet | 2H | Ar-H (ortho to O) |

| ~2.29 | Singlet | 3H | -COCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (ester) |

| ~149.0 | C-O (aromatic) |

| ~132.0 | C-Cl (aromatic) |

| ~129.5 | Ar-CH (ortho to Cl) |

| ~122.5 | Ar-CH (ortho to O) |

| ~21.0 | -CH₃ (acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1765 | Strong | C=O stretch (ester) |

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170/172 | ~11.5 | [M]⁺ (Molecular Ion) |

| 128/130 | ~99.9 | [M - C₂H₂O]⁺ |

| 99 | - | [C₆H₄Cl]⁺ |

| 63 | ~11.5 | [C₅H₃]⁺ |

| 43 | ~37.6 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling 4-Chlorophenyl Acetate: A Journey Through its History and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297), a significant organochlorine compound, has carved a niche for itself in the landscape of chemical synthesis. Primarily utilized as a crucial intermediate in the production of pharmaceuticals and agrochemicals, its versatile chemical structure allows for a broad range of applications. This technical guide delves into the historical evolution of 4-Chlorophenyl acetate and provides a comprehensive overview of its synthesis methodologies, complete with detailed experimental protocols and comparative data to aid researchers and professionals in the field.

A Glimpse into the Past: The History of this compound

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of esterification techniques and the exploration of halogenated aromatic compounds in the late 19th and early 20th centuries. The foundational work on the acylation of phenols, a key reaction for the synthesis of aryl acetates, laid the groundwork for the eventual preparation of this compound.

One of the significant historical reactions associated with aryl acetates is the Fries rearrangement , discovered by German chemist Karl Theophil Fries in 1908.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. While the primary focus of the Fries rearrangement is the production of ketones, the synthesis of the starting material, the phenolic ester (in this case, this compound), is a prerequisite. Early investigations into this reaction would have invariably involved the preparation of various substituted phenyl acetates, including the 4-chloro derivative.

The impetus for the synthesis and study of compounds like this compound grew with the burgeoning fields of medicinal chemistry and pesticide development, where halogenated organic molecules often exhibit potent biological activities.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: the esterification of 4-chlorophenol (B41353) and the esterification of 4-chlorophenylacetic acid.

Esterification of 4-Chlorophenol

This is the most direct and widely employed method for the synthesis of this compound. It involves the reaction of 4-chlorophenol with an acetylating agent.

This method is a common and efficient route for the preparation of this compound. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocol: Synthesis of p-Chlorophenyl Acetate from p-Chlorophenol and Acetic Anhydride (B1165640) [3]

-

Materials:

-

p-Chlorophenol (257.2 g, 2.0 moles)

-

Acetic anhydride (245 g, 2.4 moles)

-

Pyridine (200 ml)

-

-

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a thermometer, charge the p-chlorophenol, acetic anhydride, and pyridine.

-

Heat the resulting reaction mixture to a temperature of 23°C - 47°C.

-